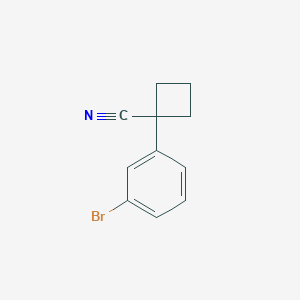

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

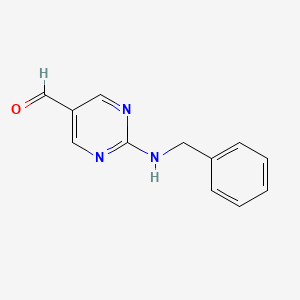

Vue d'ensemble

Description

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is an organic compound with the chemical formula C11H10BrN . It is also known as Br-CBC. The compound is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile involves the reaction of 3-bromobenzeneacetonitrile with potassium hydroxide and tetrabutylammonium bromide in toluene and water. 1,3-dibromopropane is then added to the mixture, which is refluxed for 1.5 hours. The mixture is then cooled, water is added, and the mixture is extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate and concentrated. The residue is then mixed with silica gel and purified by silica gel flash column chromatography .Molecular Structure Analysis

The InChI code for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile is 1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 . The molecular weight of the compound is 236.11 .Physical And Chemical Properties Analysis

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a liquid at room temperature . The compound should be stored in a dry environment .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

1-(3-Bromophenyl)cyclobutane-1-carbonitrile: is used as a building block in the synthesis of various bioactive molecules. Its structure is beneficial in creating compounds that can interact with biological systems, potentially leading to new pharmaceuticals .

Development of Covalent Warheads

The compound’s reactivity makes it suitable for the development of covalent warheads. These are molecules that can form a covalent bond with target proteins, thereby inhibiting their function. This is particularly useful in drug discovery and development .

Strain-Release Reactions

Due to its strained ring system, 1-(3-Bromophenyl)cyclobutane-1-carbonitrile can undergo strain-release reactions. These reactions are valuable in synthetic chemistry for constructing complex molecules with high precision .

Material Science Applications

The unique properties of the compound allow for its use in material science, particularly in the development of new materials with specific mechanical and chemical properties .

Analytical Chemistry

In analytical chemistry, 1-(3-Bromophenyl)cyclobutane-1-carbonitrile can be used as a standard or reagent due to its well-defined structure and properties. It helps in the calibration of instruments and the quantification of substances .

Chemical Education

This compound is also used in chemical education to demonstrate principles of organic synthesis, reactivity, and molecular strain. It serves as an example of how theoretical concepts are applied in practical scenarios .

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, H312, H315, H319, H332, and H335, indicating that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include measures to avoid inhalation of vapour or mist, and to keep away from sources of ignition .

Propriétés

IUPAC Name |

1-(3-bromophenyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKVAHRJJAWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590232 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29786-38-7 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)